molecular formula C23H18F2N2O3S2 B2859220 N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide CAS No. 941971-97-7

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide

Cat. No.: B2859220
CAS No.: 941971-97-7
M. Wt: 472.52
InChI Key: KUJLUEQJEGHBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group, a difluorobenzo[d]thiazolyl moiety, and a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under acidic conditions.

    Introduction of the Difluoro Substituents: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed.

    Attachment of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base such as potassium carbonate.

    Formation of the Acetamide Linkage: This can be done by reacting the benzothiazole derivative with an appropriate acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or thiazole moieties.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential as an enzyme inhibitor or receptor modulator, particularly in the context of diseases where these targets are implicated.

Medicine

Medicinally, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
  • N-benzyl-N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Uniqueness

The presence of the difluoro substituents in “N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide” might confer unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, or improved pharmacokinetic profiles compared to its analogs.

Properties

IUPAC Name

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O3S2/c1-32(29,30)18-9-7-15(8-10-18)11-21(28)27(14-16-5-3-2-4-6-16)23-26-22-19(25)12-17(24)13-20(22)31-23/h2-10,12-13H,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJLUEQJEGHBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.